molecular formula C21H17N3O B12545835 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- CAS No. 146849-70-9

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-

Cat. No.: B12545835
CAS No.: 146849-70-9
M. Wt: 327.4 g/mol
InChI Key: IKDFWTAPDHAOAL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with phenyl and phenylmethylamino substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- typically involves the following steps:

    Starting Material: The synthesis begins with anthranilic acid, which undergoes cyclization to form the quinazolinone core.

    Substitution: The phenyl and phenylmethylamino groups are introduced through nucleophilic substitution reactions.

    Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and various amines are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenylmethylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

146849-70-9

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(benzylamino)-3-phenylquinazolin-4-one

InChI

InChI=1S/C21H17N3O/c25-20-18-13-7-8-14-19(18)23-21(22-15-16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,23)

InChI Key

IKDFWTAPDHAOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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